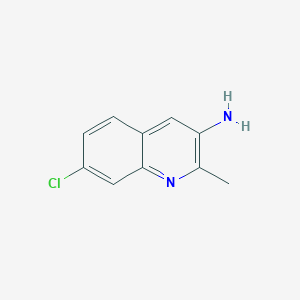

7-Chloro-2-methylquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPBCUUKKWKRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 2 Methylquinolin 3 Amine and Its Precursors

Classical Quinoline (B57606) Synthesis Approaches

The foundation for synthesizing complex quinoline structures like 7-Chloro-2-methylquinolin-3-amine lies in several classical, name-brand reactions that have been adapted and optimized over time.

Friedländer Condensation Adaptations for Substituted Quinolines

The Friedländer synthesis is a straightforward and widely utilized method for generating quinoline derivatives. nih.govresearchgate.net The reaction fundamentally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically another ketone or aldehyde. researchgate.netorganic-chemistry.orgwikipedia.org This condensation can be catalyzed by acids, bases, or simply by heat. researchgate.netwikipedia.org

The versatility of the Friedländer synthesis lies in its ability to produce a wide array of substituted quinolines by varying the two initial reactants. nih.gov For instance, to achieve substitution on the benzene (B151609) portion of the quinoline ring, a substituted 2-aminoaryl ketone is used. The substituents on the pyridine (B92270) ring are determined by the choice of the second carbonyl compound. The general mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by the formation of an imine and cyclization, or the initial formation of a Schiff base followed by an intramolecular aldol reaction and dehydration. wikipedia.org

While immensely useful, a significant limitation of the Friedländer synthesis is the often-limited availability of the required substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) precursors. researchgate.net To circumvent this, modifications have been developed, such as the in situ reduction of more readily available 2-nitrobenzaldehydes in the presence of the active methylene (B1212753) compound. researchgate.net A variety of catalysts have been employed to improve the efficiency and mildness of the reaction conditions, including iodine, p-toluenesulfonic acid, and various Lewis acids. organic-chemistry.orgwikipedia.org

Table 1: Examples of Catalysts Used in Friedländer Synthesis

| Catalyst | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| p-Toluene sulphonic acid | 2-aminoaryl ketones, active methylene compounds | Solvent-free, Microwave irradiation | Rapid, efficient synthesis of polysubstituted quinolines | organic-chemistry.org |

| Molecular Iodine | 2-aminobenzyl alcohol, ketones | N/A | Highly efficient synthesis of quinolines | organic-chemistry.org |

| Neodymium(III) nitrate (B79036) hexahydrate | o-Aminoaryl ketones, carbonyl compounds | N/A | Efficient synthesis of functionalized quinolines | researchgate.net |

Doebner-Miller Reaction Modifications and Optimization

The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is another cornerstone in quinoline synthesis. iipseries.orgwikipedia.org This method involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid, such as hydrochloric or sulfuric acid, often with an oxidizing agent. iipseries.orgwikipedia.orgsynarchive.com It is a highly effective route for producing 2- and/or 4-substituted quinolines. nih.gov

The classical Doebner-Miller reaction often suffers from harsh conditions, the use of hazardous reagents, and the formation of side products due to the acid-catalyzed polymerization of the carbonyl reactant, leading to low yields. nih.govukzn.ac.za Consequently, significant research has focused on optimizing the reaction. Modifications include the use of milder Lewis acid catalysts like tin tetrachloride and scandium(III) triflate, or solid acid catalysts such as silver(I)-exchanged Montmorillonite K10, which can lead to higher yields and more environmentally friendly procedures. wikipedia.orgukzn.ac.za

A specific application relevant to the synthesis of precursors for the title compound is the reaction of m-chloroaniline with crotonaldehyde (B89634). This reaction, under Doebner-Miller conditions, can produce 7-chloro-2-methylquinoline (B49615) (7-chloroquinaldine), although it may also yield the isomeric 5-chloro-2-methylquinoline. One documented synthesis involves reacting m-chloroaniline with crotonaldehyde in the presence of hydrochloric acid and zinc chloride, yielding the 7-chloroquinaldine product. prepchem.com

Table 2: Doebner-Miller Synthesis of 7-Chloroquinaldine

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Reagent | Product | Yield | Reference |

|---|

Targeted Synthesis of this compound and Related Isomers

More direct synthetic routes have been developed to specifically target the this compound structure or its immediate precursors, employing modern synthetic strategies.

Cyclization Reactions Utilizing Precursors such as N-(3-chlorophenyl)-3-amino-2-butenoic acid esters

A targeted approach to building the desired quinoline core involves the cyclization of specifically designed precursors. One such precursor is an N-(3-chlorophenyl)-3-amino-2-butenoic acid ester, which already contains the carbon and nitrogen framework for the final product. The synthesis of 7-chloro-2-methylquinoline has been achieved by treating an N-(3-chlorophenyl)-3-amino-2-butenoic acid ester with a Vilsmeier reagent (composed of a formamide (B127407) and an acylating agent like phosphorus oxychloride). google.com

This reaction proceeds to form 2-methyl-7-chloroquinoline-3-carboxylic acid or its ester. google.com The resulting carboxylic acid can then be isolated and subsequently decarboxylated by heating to yield the target 7-chloro-2-methylquinoline, a direct precursor to the final amine. This method provides a high-purity route to the desired 7-chloro isomer. google.com

Vilsmeier-Haack Formylation in Quinoline Ring Formation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds and has been ingeniously applied to the synthesis of quinolines. niscpr.res.inwikipedia.org The reaction employs the Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which forms an electrophilic chloroiminium ion. wikipedia.orgniscpr.res.in

In the context of quinoline synthesis, N-arylacetamides are used as substrates. The Vilsmeier reagent reacts with the acetanilide (B955), leading to an intramolecular cyclization onto the aromatic ring, followed by elimination, to yield a 2-chloro-3-formylquinoline. niscpr.res.inchemijournal.comchemijournal.com The substitution pattern on the starting N-arylacetamide dictates the substitution on the resulting quinoline. For instance, using N-(3-chlorophenyl)acetamide would be a direct route to a 7-chloroquinoline (B30040) skeleton. The presence of electron-donating groups on the acetanilide generally facilitates the cyclization. niscpr.res.inresearchgate.net This method is highly effective for installing the chloro group at the 2-position and a formyl group at the 3-position, which is a key functional handle for further transformation into the desired 3-amine group.

Table 3: Synthesis of Substituted Quinolines via Vilsmeier-Haack Reaction

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Arylacetamides | POCl₃ / DMF | 2-Chloro-3-formylquinolines | Good to Moderate | niscpr.res.inresearchgate.net |

| Acetanilide | POCl₃ / DMF | 2-Chloro-3-formylquinoline | N/A | researchgate.net |

Nucleophilic Substitution Reactions in the Synthesis of Quinoline Amines

The final step in the synthesis of this compound is the introduction of the amine group at the C-3 position. This is typically achieved through nucleophilic substitution reactions. Halogenated quinolines are particularly susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. mdpi.orgquimicaorganica.org

While direct amination of a 3-halo-7-chloro-2-methylquinoline is a plausible route, the synthesis often proceeds by transforming a more accessible functional group. The 3-formyl group, introduced via the Vilsmeier-Haack reaction, can be converted into an amine. Another powerful strategy is the vicarious nucleophilic substitution (VNS) of hydrogen, where a nitro-activated quinoline can be directly aminated at a position ortho or para to the nitro group. mdpi.com

Alternatively, the amination can be achieved by reacting a haloquinoline with a source of ammonia (B1221849) or an amine nucleophile. youtube.comuop.edu.pk For instance, reacting a quinoline with sodamide (NaNH₂) can introduce an amino group. uop.edu.pk In more complex syntheses, a chloro group can be displaced by a nucleophile like sodium azide (B81097) to form an azidoquinoline, which is then reduced to the corresponding aminoquinoline, for example, via a Staudinger reaction. mdpi.org The reactivity of haloquinolines towards nucleophiles is significantly higher at the C-4 position compared to the C-2 position. mdpi.orgquimicaorganica.org Synthesizing the 3-amino derivative often requires specific strategies, such as the transformation of a pre-installed functional group like a formyl or nitro group.

Advanced Synthetic Techniques

The synthesis of quinoline derivatives has been significantly enhanced by the adoption of modern techniques that offer improvements in efficiency, reaction time, and environmental impact over classical methods. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis Protocols

Microwave-Assisted Synthesis (MAS) has become a powerful tool in organic chemistry, utilizing microwave radiation to heat reactions, which can dramatically reduce reaction times and often improve yields compared to conventional heating methods. ijpsjournal.commdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines and pyrroles. mdpi.commdpi.com

In the context of quinoline synthesis, microwave irradiation can facilitate key reaction steps such as cyclocondensation and multicomponent reactions. mdpi.comrsc.org For instance, the synthesis of 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes from 2-chloro-3-formylquinolines has been achieved using microwave irradiation at 320 W, demonstrating a modern approach to modifying the quinoline core. rsc.org The Biginelli reaction, a one-pot synthesis for dihydropyrimidines, has also been optimized using microwave heating, reducing reaction times from hours to minutes. mdpi.com These protocols highlight the potential for MAS to accelerate the synthesis of quinoline precursors and their subsequent conversion to derivatives like this compound.

Green Chemistry Approaches in Quinoline Synthesis

Traditional methods for synthesizing quinolines, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often require harsh conditions, high temperatures, and the use of hazardous chemicals and solvents, posing environmental and economic challenges. tandfonline.comtandfonline.comnih.gov In response, significant research has focused on developing greener, more sustainable synthetic routes. nih.govacs.org

Green chemistry approaches emphasize the use of environmentally benign solvents, catalysts, and energy sources. ijpsjournal.com Key strategies in quinoline synthesis include:

Use of Green Solvents: Water, ethanol (B145695), ionic liquids, and deep eutectic solvents (DESs) are increasingly used as alternatives to toxic organic solvents. tandfonline.comijpsjournal.com Water, in particular, has been employed as a solvent for the one-pot synthesis of pyrimido[4,5-b]quinolines under mild conditions (70 °C). tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to higher efficiency. Metal nanoparticles of cobalt and copper doped on an aerogel catalyst have been used for the Friedländer synthesis of quinolines in a reusable, solvent-free system. tandfonline.com

Use of Eco-Friendly Catalysts: Formic acid and various biocatalysts are being explored as greener alternatives to traditional acid or metal catalysts. tandfonline.comijpsjournal.com

These green methodologies aim to improve atom economy and reduce the environmental footprint associated with the synthesis of valuable quinoline scaffolds. acs.org

Late-Stage Diversification Strategies for Quinoline Derivatives

Late-stage diversification is a powerful strategy in medicinal chemistry that involves modifying a complex, common molecular scaffold in the final steps of a synthetic sequence to generate a library of diverse analogues. nih.gov This approach is more efficient than synthesizing each derivative from scratch. The 7-chloro-2-methylquinoline core is an ideal candidate for such strategies.

Once the primary quinoline ring is formed, diversification can be achieved through various reactions. For example, functional groups on the quinoline core can be modified. The synthesis of a library of functionalized 7-chloroquinolines was achieved by generating mixed lithium-magnesium intermediates which were then reacted with a variety of electrophiles. durham.ac.uk Similarly, N-[(2-chloro-7-methylquinolin-3-yl)methyl] derivatives have been synthesized via nucleophilic substitution, demonstrating how a common precursor can be used to create numerous compounds. researchgate.net This strategy allows for the exploration of structure-activity relationships by systematically altering substituents on the quinoline framework. nih.gov

Synthetic Route Optimization and Yield Enhancement

Optimizing synthetic routes to improve yield and purity is a critical aspect of chemical manufacturing. This involves the careful selection of catalysts and reagents, as well as fine-tuning reaction conditions.

Catalytic Systems and Reagent Selection

The choice of catalysts and reagents is paramount in directing the outcome of quinoline synthesis. Several systems have been proven effective.

Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): These are common reagents for dehydroxy-chlorination reactions. researchgate.net POCl₃ is used to convert N-(3-chlorophenyl)-3-amino-2-butenoic acid esters into the corresponding 2-methyl-7-chloroquinoline-3-carboxylic acid, a precursor to the target scaffold. google.com The reaction often involves using excess POCl₃ as both a reagent and a solvent, sometimes with a base, under reflux conditions. researchgate.net

Copper(II) Triflate (Cu(OTf)₂): This catalyst has gained prominence due to its high activity and ability to act as both a Lewis acid and a metal catalyst. beilstein-journals.org It is particularly effective in multicomponent reactions that assemble complex molecules in a single step. beilstein-journals.org Cooperative catalytic systems, such as CuCl and Cu(OTf)₂, have been used to effectively catalyze coupling reactions involving amines, formaldehyde, and trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com Copper sulfate (B86663) (CuSO₄·5H₂O) is also used in "click" reactions to synthesize quinoline-triazole hybrids. future-science.com

Triethylamine: This organic base is frequently used in substitution reactions. For example, it is employed as a base in the synthesis of N-[(2-chloro-7-methylquinolin-3-yl)methyl] derivatives from 2-chloro-3-(chloromethyl)-7-methylquinoline (B184712) in absolute ethanol. researchgate.net

The following table summarizes the roles of these key reagents in quinoline synthesis.

Table 1: Selected Reagents and Catalysts in Quinoline Synthesis

| Reagent/Catalyst | Typical Role | Example Application | Citation(s) |

|---|---|---|---|

| POCl₃ | Chlorinating and Cyclizing Agent | Conversion of quinolinones to chloroquinolines; Vilsmeier-type cyclizations | google.com, researchgate.net |

| SOCl₂ | Chlorinating Agent | Dehydroxy-chlorination, often with catalytic DMF | researchgate.net |

| Cu(OTf)₂ | Lewis Acid Catalyst | Multicomponent reactions for N-heterocycle synthesis | beilstein-journals.org, mdpi.com |

| Triethylamine | Base | Nucleophilic substitution reactions | researchgate.net |

| ZnCl₂ | Lewis Acid Catalyst | Commonly used in Friedländer quinoline synthesis | N/A |

Reaction Conditions and Solvent Effects

The conditions under which a reaction is performed—including temperature, time, and solvent—have a profound impact on its success, yield, and selectivity.

Temperature: Quinoline syntheses are often conducted at elevated temperatures. The synthesis of [(7-chloroquinolin-4-yl)amino]acetophenones is carried out at reflux (80-85 °C) for 9 hours. nih.gov The cyclization to form 2-methyl-7-chloroquinoline-3-carboxylic acid is performed at 75-80 °C. google.com In some cases, very high temperatures (e.g., 140 °C or 170 °C) are used, particularly in solvent-free or specific coupling reactions. rsc.orgscholaris.ca

Solvent: The choice of solvent can influence reaction rates and pathways. Absolute or dry ethanol is a common solvent for substitution and condensation reactions involving quinoline derivatives. researchgate.netnih.gov Other solvents like dimethylformamide (DMF), chloroform, toluene, and tert-butanol (B103910) are also employed depending on the specific transformation. future-science.commdpi.com In some modern approaches, reactions are run neat (without solvent), using a reagent like POCl₃ as the reaction medium. researchgate.net

Reaction Time: Reaction times can vary significantly, from as short as 10-30 minutes for microwave-assisted protocols to 24 hours or longer for certain coupling reactions. mdpi.comrsc.orgscholaris.ca Progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. future-science.commdpi.com

The table below provides examples of varied reaction conditions for the synthesis of quinoline derivatives.

Table 2: Example Reaction Conditions in Quinoline Synthesis

| Reaction Type | Solvent(s) | Temperature | Time | Citation(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | Absolute Ethanol | Reflux | N/A | researchgate.net |

| Condensation | Dry Ethanol | 80-85 °C | 9 h | nih.gov |

| Cyclization (Vilsmeier) | POCl₃ (neat) | 75-80 °C | 3 h | google.com |

| Click Reaction | t-BuOH / Water | 50 °C | 5 h | future-science.com |

| Microwave-Assisted | Solvent-free | 140 °C | 10 min | rsc.org |

Mechanistic Pathways of Key Synthetic Transformations

The synthesis of this compound involves key chemical transformations, primarily centered around the formation of the quinoline core. The Friedländer annulation is a prominent and versatile method for constructing the quinoline scaffold from which this compound can be derived. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org

A plausible and widely utilized pathway to substituted quinolines, including the 7-chloro-2-methylquinoline backbone, is the acid- or base-catalyzed Friedländer synthesis. wikipedia.orgnih.gov The mechanism for this transformation can proceed through two primary pathways, depending on the reaction conditions and the specific nature of the reactants.

Pathway A: Aldol Condensation followed by Cyclization and Dehydration

In the first mechanistic variant, the reaction is initiated by an aldol-type condensation between the 2-aminoaryl ketone and the enol or enolate of the second carbonyl compound.

Enolization/Enolate Formation: The ketone (e.g., acetone, a precursor for the 2-methyl group) is converted to its enol or enolate form in the presence of an acid or base catalyst.

Aldol Addition: The enolate attacks the carbonyl carbon of the 2-aminoaryl ketone (e.g., 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone), forming an aldol adduct. wikipedia.org

Dehydration: This adduct readily undergoes dehydration (loss of a water molecule) to yield an α,β-unsaturated carbonyl compound. wikipedia.org

Intramolecular Cyclization (Michael Addition): The amino group then attacks the β-carbon of the α,β-unsaturated system in an intramolecular Michael addition, leading to the formation of a six-membered ring.

Tautomerization and Aromatization: A subsequent tautomerization and a final dehydration step result in the formation of the stable, aromatic quinoline ring system.

Pathway B: Schiff Base Formation followed by Aldol-type Cyclization

Alternatively, the reaction can commence with the formation of a Schiff base (imine). wikipedia.org

Schiff Base Formation: The primary amino group of the 2-aminoaryl ketone or aldehyde condenses with the carbonyl group of the second reactant to form a Schiff base intermediate, with the elimination of a water molecule. wikipedia.org

Enolization: The part of the intermediate derived from the ketone with the α-methylene group undergoes enolization.

Intramolecular Aldol-type Cyclization: The enol then attacks the carbon of the C=N bond in an intramolecular aldol-type reaction, forming a new six-membered ring.

Dehydration/Aromatization: The resulting intermediate eliminates a molecule of water to achieve the stable aromatic quinoline ring structure. wikipedia.org

The specific synthesis of the precursor, 7-chloro-2-methylquinoline, often employs a variation of the Friedländer synthesis or related named reactions like the Combes or Doebner-von Miller synthesis, which share mechanistic similarities. numberanalytics.comiipseries.org For instance, the Combes synthesis involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.org The mechanism proceeds via the formation of an enamine, which then undergoes intramolecular electrophilic attack on the aromatic ring, followed by dehydration to form the quinoline. iipseries.org

The final step in the synthesis of the target compound is the introduction of the amine group at the 3-position. This is typically achieved through electrophilic nitration of the 7-chloro-2-methylquinoline precursor, followed by reduction of the resulting nitro group to an amine.

Nitration: The 7-chloro-2-methylquinoline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich quinoline ring, typically at the 3-position due to the directing effects of the existing substituents. This proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) which then loses a proton to restore aromaticity.

Reduction: The resulting 7-chloro-2-methyl-3-nitroquinoline is then reduced. This reduction can be carried out using various reagents, such as metal catalysts (e.g., Pd/C, PtO₂) with hydrogen gas, or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). The mechanism of nitro group reduction is complex and involves multiple steps, including the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final primary amine.

Below is a table summarizing the key transformations and their mechanistic characteristics.

| Transformation | Reactants | Key Intermediates | Driving Force |

| Friedländer Annulation (Pathway A) | 2-Aminoaryl ketone/aldehyde, Ketone with α-methylene | Aldol adduct, α,β-Unsaturated carbonyl | Formation of a stable aromatic ring |

| Friedländer Annulation (Pathway B) | 2-Aminoaryl ketone/aldehyde, Ketone with α-methylene | Schiff base (imine), Enol | Formation of a stable aromatic ring |

| Nitration | 7-Chloro-2-methylquinoline, Nitrating agent (HNO₃/H₂SO₄) | Sigma complex (Arenium ion) | Restoration of aromaticity |

| Nitro Group Reduction | 7-Chloro-2-methyl-3-nitroquinoline, Reducing agent | Nitroso intermediate, Hydroxylamine intermediate | Formation of the stable amine |

Chemical Reactivity and Derivatization of 7 Chloro 2 Methylquinolin 3 Amine

Functional Group Interconversions on the Quinoline (B57606) Core

The quinoline ring system is susceptible to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the amino group and the methyl group, alongside the electron-withdrawing effect of the chloro group and the quinoline nitrogen, influences the regioselectivity of electrophilic aromatic substitution reactions. While specific studies on 7-Chloro-2-methylquinolin-3-amine are not extensively detailed in the provided results, the general principles of electrophilic substitution on quinoline systems suggest that reactions would likely occur on the benzene (B151609) ring portion of the molecule. The precise position of substitution would be a complex outcome of the directing effects of the existing substituents.

Nucleophilic Substitution Reactions at C-2, C-4, and C-7 Positions

Nucleophilic substitution reactions are a key strategy for modifying the quinoline scaffold.

The chlorine atom at the C-7 position can be displaced by various nucleophiles. For instance, amino alcohols can be used to substitute the chloro group, leading to the formation of novel analogues of antimalarial compounds like (hydroxy)chloroquine. scholaris.ca Both short-chain and long-chain amino alcohols have been successfully employed in these coupling reactions. scholaris.ca However, certain functional groups, such as ketones and nitro groups, have been found to be incompatible with these reaction conditions, while electron-donating amino and dimethylamino substituents are tolerated. scholaris.ca

The reactivity of different positions on the quinoline ring towards nucleophilic attack can vary. In 2,4-dichloroquinazoline (B46505) systems, which are structurally related to quinolines, nucleophilic aromatic substitution (SNAr) by amine nucleophiles occurs regioselectively at the C-4 position. mdpi.comnih.gov This preference is well-documented and is utilized in the synthesis of various biologically active compounds. mdpi.comnih.gov In some cases, reactions can be more complex. For example, the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide can lead to a mixture of products resulting from both SNAr at the C-4 position and vicarious nucleophilic substitution (VNS) at the C-7 position. nih.govmdpi.com

The leaving group also plays a crucial role in these substitution reactions. For example, in 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue, the 4-chloro group can be displaced by various nucleophiles to create 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com The presence of an ethylthio group at the C-2 position, instead of a chloro group, can enable hydrazinolysis at that position, highlighting the influence of the leaving group on reactivity. mdpi.com

Oxidation Reactions (e.g., to Quinoline N-oxide derivatives)

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. Amine oxides, or N-oxides, are compounds with the general formula R₃N⁺-O⁻. wikipedia.org The synthesis of tertiary amine N-oxides is most commonly achieved through the direct oxidation of the parent tertiary amine. thieme-connect.de Hydrogen peroxide and peracids like m-chloroperoxybenzoic acid (mCPBA) are frequently used oxidizing agents for this transformation. wikipedia.orgthieme-connect.de These N-oxide derivatives can serve as intermediates in further synthetic transformations.

Reduction Reactions (e.g., to Tetrahydroquinoline derivatives)

The quinoline ring can be reduced to form the corresponding tetrahydroquinoline derivative. This transformation significantly alters the geometry and electronic properties of the molecule. The reduction of the quinoline nucleus can lead to compounds such as 7-chloro-1,2,3,4-tetrahydroquinoline (B1367343) and 7-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. nih.govnih.gov The resulting tetrahydroquinoline scaffold is a common feature in a variety of synthetic drugs. researchgate.net

Functionalization of the Amino Group

The primary amino group at the C-3 position is a versatile handle for introducing a wide array of functionalities.

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases (or imines). Schiff bases are a class of organic compounds characterized by a carbon-nitrogen double bond. nih.govnih.govresearchgate.net The synthesis of Schiff bases is often achieved through a condensation reaction between a primary amine and an aldehyde or ketone, sometimes in the presence of a base like triethylamine. nih.govneliti.com

The formation of Schiff bases can be a highly efficient process, proceeding under mild, metal-catalyst-free conditions and often resulting in excellent yields. nih.gov Mechanochemical methods, involving the grinding of solid reactants, have also been developed as a solvent-free route to synthesize Schiff bases. researchgate.net

Below is an interactive table summarizing the synthesis of various Schiff bases from primary amines and aldehydes:

| Amine | Aldehyde | Schiff Base | Method | Yield (%) |

| p-Toluidine | 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-4-methylaniline | Solvent-free mechanochemical | 98.6 |

| p-Toluidine | 4-Bromobenzaldehyde | (E)-N-(4-bromobenzylidene)-4-methylaniline | Solvent-free mechanochemical | 98.4 |

| p-Toluidine | 4-Iodobenzaldehyde | (E)-N-(4-iodobenzylidene)-4-methylaniline | Solvent-free mechanochemical | 99.5 |

| p-Toluidine | 4-Nitrobenzaldehyde | (E)-4-methyl-N-(4-nitrobenzylidene)aniline | Solvent-free mechanochemical | 99.6 |

This table is generated based on data for the synthesis of Schiff bases using a solvent-free mechanochemical method. researchgate.net

Amidation and Sulfonamide Derivatization

The primary amino group of this compound serves as a reactive site for the formation of amide and sulfonamide linkages. These reactions are standard transformations for aromatic amines and proceed through the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl carbon of an appropriate acylating or sulfonylating agent, respectively.

Amidation typically involves the reaction of the amine with an acyl chloride, carboxylic anhydride, or a carboxylic acid activated with a coupling agent. The reaction with acyl chlorides is often rapid and may be carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. chemguide.co.ukchemistrystudent.com The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) allows for the direct formation of amides from carboxylic acids under milder conditions, which is beneficial when dealing with sensitive substrates. chemistrystudent.com

Sulfonamide derivatization is achieved by reacting this compound with a sulfonyl chloride in the presence of a base. nih.gov Pyridine is a common choice as it can also serve as the solvent. The resulting sulfonamides are generally stable compounds.

While specific examples of amidation and sulfonamidation of this compound are not extensively documented in readily available literature, the following tables illustrate the expected reactions based on the known reactivity of analogous aminoquinolines.

Table 1: Representative Amidation Reactions of Aminoquinolines

| Amine Reactant | Acylating Agent | Solvent | Base | Product |

| This compound | Acetyl chloride | Dichloromethane | Triethylamine | N-(7-chloro-2-methylquinolin-3-yl)acetamide |

| This compound | Benzoyl chloride | Pyridine | - | N-(7-chloro-2-methylquinolin-3-yl)benzamide |

| This compound | Acetic anhydride | Acetic acid | - | N-(7-chloro-2-methylquinolin-3-yl)acetamide |

This table presents illustrative examples of amidation reactions.

Table 2: Representative Sulfonamide Derivatization of Aminoquinolines

| Amine Reactant | Sulfonylating Agent | Solvent | Base | Product |

| This compound | Benzenesulfonyl chloride | Pyridine | - | N-(7-chloro-2-methylquinolin-3-yl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl chloride | Dichloromethane | Triethylamine | N-(7-chloro-2-methylquinolin-3-yl)-4-methylbenzenesulfonamide |

| This compound | Methanesulfonyl chloride | Tetrahydrofuran | Triethylamine | N-(7-chloro-2-methylquinolin-3-yl)methanesulfonamide |

This table presents illustrative examples of sulfonamide derivatization reactions.

Modulating Reactivity through Substituent Effects

The reactivity of the amino group in this compound is modulated by the electronic and steric nature of the substituents on the quinoline ring, as well as by the properties of the reacting partner.

The electronic character of the quinoline ring system influences the nucleophilicity of the 3-amino group. The nitrogen atom in the quinoline ring is electron-withdrawing through an inductive effect, which tends to decrease the electron density on the rest of the ring system, including the amino group.

7-Chloro Substituent: The chloro group at the 7-position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect reduces the electron density across the benzene portion of the quinoline ring and, to a lesser extent, on the pyridine ring. This deactivating effect makes the 3-amino group less nucleophilic compared to an unsubstituted 2-methylquinolin-3-amine.

2-Methyl Substituent: The methyl group at the 2-position is an electron-donating group through an inductive effect. This effect increases the electron density on the pyridine ring, which can partially counteract the electron-withdrawing effects of the ring nitrogen and the 7-chloro substituent, thereby slightly enhancing the nucleophilicity of the nearby 3-amino group.

Stereochemical factors, primarily steric hindrance, can play a significant role in the derivatization of this compound.

2-Methyl Group: The methyl group at the C2 position is in close proximity to the C3-amino group. This ortho-relationship can create steric hindrance that may impede the approach of bulky acylating or sulfonylating agents. The degree of hindrance will depend on the size of the electrophile. For instance, reaction with a sterically demanding reagent like 2,4,6-trimethylbenzoyl chloride would be expected to be slower than with acetyl chloride.

Chiral Reagents: When this compound is reacted with a chiral, non-racemic acylating or sulfonylating agent, the formation of diastereomeric products is possible. The stereochemical outcome of such reactions can be influenced by the existing structural features of the quinoline, although significant diastereoselectivity would not be expected without the presence of a chiral catalyst or a more influential stereocenter on the quinoline ring itself.

An In-depth Analysis of this compound: Structural and Spectroscopic Characterization

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry and materials science. Within this class of compounds, this compound stands out as a molecule with significant potential for further chemical exploration. A thorough understanding of its structural features is paramount for its application in the synthesis of more complex chemical entities. This article provides a detailed examination of the structural elucidation and advanced spectroscopic characterization of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. While specific fragmentation studies for this exact compound are not extensively detailed, a probable pathway can be inferred from established principles of quinoline chemistry in mass spectrometry.

Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to first form a molecular ion, [M]+• or a protonated molecule, [M+H]+. The presence of a chlorine atom is a key diagnostic feature, as the natural isotopic abundance of ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) will produce a characteristic [M+2] or [M+H+2]+ peak with about one-third the intensity of the main molecular ion peak. docbrown.info

The fragmentation of quinoline derivatives typically involves characteristic losses. mcmaster.ca A primary fragmentation step for the molecular ion of this compound would likely be the loss of a hydrogen cyanide (HCN) molecule from the heterocyclic ring, a common fragmentation for nitrogen-containing heterocycles. mcmaster.ca Another anticipated fragmentation is the loss of a methyl radical (•CH₃) from the 2-position. mcmaster.ca Further fragmentation could involve the loss of the chlorine atom or cleavage of the benzene (B151609) portion of the quinoline core.

A proposed fragmentation pathway is detailed in the table below.

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 192.05 | [C₁₀H₉ClN₂]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 194.05 | [C₁₀H₉³⁷ClN₂]⁺ | - | Isotopic peak for [M+H]⁺ containing ³⁷Cl. docbrown.info |

| 177.04 | [C₁₀H₈ClN₂]⁺ | •CH₃ | Loss of a methyl radical from the protonated molecule. |

| 165.05 | [C₉H₈ClN]⁺ | •NH₂ | Loss of an amino radical. |

| 164.02 | [C₉H₅ClN]⁺ | HCN from [M+H]⁺-CH₃ | Loss of hydrogen cyanide, a characteristic fragmentation of the quinoline ring. mcmaster.ca |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While X-ray crystallography has been used to determine the structures of many quinoline derivatives, a search of the available scientific literature and crystallographic databases did not yield a specific crystal structure determination for this compound. researchgate.netresearchgate.net Therefore, detailed data on its crystal system, space group, and unit cell dimensions are not available at this time.

Chromatographic Techniques for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective method. researchgate.netnih.gov

While a specific, validated HPLC method for this compound is not published, a suitable method can be developed based on established procedures for analogous compounds. nih.govresearchgate.net A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (ACN) or methanol, and an aqueous buffer, often with an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the basic amine compound. Detection is typically performed using a UV detector, set to a wavelength where the quinoline ring system exhibits strong absorbance, commonly between 254 nm and 290 nm. nih.gov

The table below outlines typical starting parameters for developing an HPLC method for this compound.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or TFA) | researchgate.net |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at ~290 nm | nih.gov |

| Column Temperature | 30 °C | nih.gov |

Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Theoretical and Computational Investigations of 7 Chloro 2 Methylquinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the lowest energy state of the molecule's electrons. For 7-chloro-2-methylquinolin-3-amine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Predicted Optimized Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N (amine) Bond Length | ~1.38 Å |

| C-C (quinoline ring) Bond Lengths | ~1.37 - 1.42 Å |

| C-N (quinoline ring) Bond Lengths | ~1.32 - 1.38 Å |

| C-N-H (amine) Bond Angle | ~115° |

| Dihedral Angle (Amine group relative to quinoline (B57606) plane) | ~10-20° |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the energy bandgap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. rsc.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates a molecule that is more polarizable and reactive. rsc.org For this compound, the HOMO would likely be localized on the electron-rich amino group and parts of the quinoline ring, while the LUMO would be distributed over the electron-deficient regions of the quinoline system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Bandgap (ΔE) | 3.5 to 5.5 |

Note: These are estimated energy ranges based on similar quinoline derivatives.

Reactivity and Stability Predictions

Building upon the electronic structure, further computational analyses can predict how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Electrostatic Potential (MEP) mapping creates a color-coded 3D map of the electrostatic potential on the surface of a molecule. arabjchem.org This map is invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group, making it a likely site for interaction with electrophiles. The hydrogen atoms of the amino group and regions near the chlorine atom would likely exhibit positive potential.

Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. researchgate.net They are derived from changes in the electron density as electrons are added or removed. The Fukui function f(r) helps to identify the most likely sites for electrophilic attack (where f+(r) is large) and nucleophilic attack (where f-(r) is large). researchgate.net

For this compound, the calculation of Fukui functions would pinpoint specific atoms within the quinoline ring and the substituent groups that are most susceptible to undergoing chemical reactions. These calculations often corroborate the qualitative predictions from MEP maps but with greater precision. For instance, specific carbon atoms in the quinoline ring could be identified as primary sites for electrophilic substitution. researchgate.net

Simulation of Molecular Interactions

Computational simulations are powerful tools for examining the dynamic nature of molecules and their interactions with their environment.

Molecular Dynamics Simulations to Understand Conformational Behavior and Binding

Molecular dynamics (MD) simulations offer a window into the conformational landscape and binding dynamics of this compound. While specific MD studies exclusively on this compound are not widely published, the principles of MD simulations are well-established and can be applied to understand its behavior.

MD simulations track the movements of atoms in a molecule over time, governed by a force field that describes the potential energy of the system. nih.gov For a molecule like this compound, simulations would typically be performed with the molecule solvated in a box of water molecules to mimic physiological conditions. nih.gov By analyzing the simulation trajectory, researchers can identify preferred conformations, understand the flexibility of different parts of the molecule, and observe how it interacts with other molecules, such as proteins or nucleic acids.

Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the structural stability of the molecule or a protein-ligand complex over the course of the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues from their average position, highlighting flexible regions within the molecule. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA): These methods are used to estimate the strength of the interaction between a ligand and its binding partner. The total binding free energy is calculated by summing the van der Waals and electrostatic interaction energies, as well as the polar and non-polar solvation energies. mdpi.com

In the context of drug discovery, MD simulations can elucidate how this compound might bind to a biological target. For instance, a recent study on a different ligand-protein complex demonstrated that ligand binding could enhance the conformational flexibility of the protein, a phenomenon that can be temperature-dependent. mdpi.com Such simulations can reveal key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), which is vital for designing more potent and selective molecules. mdpi.com

Continuum Solvation Models (e.g., IEFPCM) for Solvent Effects on Electronic Properties

The solvent environment can significantly influence the electronic properties and reactivity of a molecule. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used to account for these effects in quantum chemical calculations. uregina.ca

These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that encloses the solute molecule. This approach allows for the calculation of properties in a simulated solvated state, which is often more representative of real-world conditions than gas-phase calculations. uregina.ca

For this compound, IEFPCM could be used to:

Predict UV-Vis Spectra: The model can help in calculating the excitation energies and oscillator strengths, providing a theoretical spectrum that can be compared with experimental data.

Determine Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The solvent can alter these energy levels.

Calculate Dipole Moments and Polarizability: These properties are influenced by the surrounding solvent, and IEFPCM can provide accurate predictions.

Research on other amine compounds has shown that semicontinuum models, which combine explicit solvent molecules with a continuum model, can provide even more accurate results, especially when specific interactions like hydrogen bonding are critical. uregina.ca This highlights the importance of choosing an appropriate solvation model to accurately predict the behavior of molecules like this compound in solution. uregina.ca

Physicochemical Property Prediction for Structure-Activity Relationship Studies

Predicting the physicochemical properties of a compound is fundamental for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds in drug discovery.

Prediction of pKa Values and Ionization Behavior

Lipophilicity (e.g., XlogP) Predictions

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). XlogP is a widely used atom-based method for calculating logP. While a specific XlogP value for this compound is not directly reported, values for structurally similar compounds are available. For instance, the related compound N'-[(2-chloro-7-methylquinolin-3-yl)methyl]-N',2,2-trimethylpropane-1,3-diamine has a predicted XlogP3 value of 3.6. nih.gov The parent structure, 7-Chloro-2-methylquinoline (B49615), has a predicted XlogP3 value of 3.2. nih.gov These values suggest moderate lipophilicity for the quinoline core structure.

Table 1: Predicted Physicochemical Properties for this compound and Related Compounds

| Property | Compound | Predicted Value | Source |

|---|---|---|---|

| XlogP3 | 7-Chloro-2-methylquinoline | 3.2 | PubChem nih.gov |

| XlogP3 | N'-[(2-chloro-7-methylquinolin-3-yl)methyl]-N',2,2-trimethylpropane-1,3-diamine | 3.6 | PubChem nih.gov |

This table is provided for illustrative purposes based on available data for related structures.

Collision Cross Section Predictions

The Collision Cross Section (CCS) is a measure of the size and shape of a gas-phase ion. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which is increasingly used in analytical chemistry and 'omics' research to improve compound identification. mdpi.com

Predicting CCS values can help to confirm the identity of unknown compounds by comparing the predicted value with the experimentally measured one. nih.gov Machine learning models have become a primary tool for CCS prediction. nih.gov These models are trained on large datasets of experimentally measured CCS values and use molecular descriptors to predict the CCS for new compounds. mdpi.com The accuracy of these predictions can be quite high, with median relative errors often below 2-3% for many compound classes. nih.govnih.gov

While a specific predicted CCS value for this compound is not available in the searched results, general prediction models based on support vector machines or other machine learning algorithms could be applied. nih.gov The accuracy of such a prediction would depend on the presence of structurally similar compounds in the model's training set. nih.gov For example, some models have shown lower accuracy for certain aniline (B41778) derivatives, indicating that the diversity of the training data is crucial. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-Chloro-2-methylquinoline |

| N'-[(2-chloro-7-methylquinolin-3-yl)methyl]-N',2,2-trimethylpropane-1,3-diamine |

Mechanistic Biological Studies and Molecular Target Interactions of 7 Chloro 2 Methylquinolin 3 Amine Derivatives

Exploration of Molecular Mechanisms of Action

The biological activity of 7-chloroquinoline (B30040) derivatives is underpinned by their interaction with fundamental cellular machinery. Research has focused on how these molecules interfere with critical life-sustaining pathways, engage with specific enzymes, and modulate cellular processes, ultimately leading to effects like cell death in cancer lines.

A significant mechanism of action for certain quinoline (B57606) derivatives is the disruption of DNA replication and maintenance through the inhibition of topoisomerase enzymes. These enzymes are vital for managing DNA topology during replication, transcription, and repair.

One study on a new quinolone derivative, (-)-BO-2367, demonstrated potent inhibitory activity against both mammalian topoisomerase II and bacterial DNA gyrase. nih.gov The compound was found to enhance double-stranded DNA cleavage mediated by topoisomerase II, not only with the purified enzyme but also within intact L1210 leukemia cells. nih.gov The IC50 values highlight this potent inhibition across different species' enzymes. nih.gov

Table 1: IC50 Values of (-)-BO-2367 against Topoisomerase Enzymes

| Enzyme | Source | IC50 (μM) |

|---|---|---|

| Topoisomerase II | L1210 (murine leukemia) | 3.8 |

| DNA Gyrase | Escherichia coli | 0.5 |

| DNA Gyrase | Micrococcus luteus | 1.0 |

Data sourced from a study on the stereo-dependent inhibition by quinolone BO-2367. nih.gov

Furthermore, studies on a series of 7-chloro-(4-thioalkylquinoline) derivatives revealed that at concentrations five times their IC50 value, they lead to the inhibition of both DNA and RNA synthesis in the CCRF-CEM cancer cell line. mdpi.comnih.gov This inhibition of nucleic acid synthesis is a direct consequence of interference with pathways involving enzymes like topoisomerases.

Beyond DNA synthesis, derivatives of 7-chloroquinoline have been profiled against other key cellular enzymes. Molecular docking studies have provided significant insights into these interactions. For instance, a 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative, QTCA-1, was shown to have a high binding affinity for Phosphoinositide 3-kinase (PI3K). nih.gov The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The docking studies suggest that the observed anticancer activity of QTCA-1 may be mediated, at least in part, through its interaction with PI3K. nih.gov

While the literature provides specific evidence for interactions with PI3K, detailed interaction profiles with other enzymes such as Cytochrome P450, Dihydrofolate reductase (DHFR), or Filamenting temperature-sensitive mutant Z (FtsZ) for derivatives of 7-Chloro-2-methylquinolin-3-amine are less extensively documented in the reviewed sources.

A primary outcome of the molecular interactions of these compounds is the modulation of cellular pathways, most notably the induction of apoptosis, or programmed cell death. This is a desirable characteristic for potential anticancer agents.

Several studies have demonstrated the potent pro-apoptotic activity of 7-chloroquinoline derivatives in various cancer cell lines. nih.govresearchgate.net For example, 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives (QTCA-1, QTCA-2, and QTCA-3) significantly reduced the viability of MCF-7 (hormone-dependent breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells in a dose-dependent manner. nih.gov The derivative QTCA-1 was particularly effective against MDA-MB-231 cells, inducing apoptosis in 80.4% of the cells, compared to only 16.8% in MCF-7 cells, suggesting a degree of selectivity for triple-negative breast cancer. nih.gov

Table 2: Apoptotic Activity of 7-Chloroquinoline Derivatives in Breast Cancer Cell Lines

| Compound | Cell Line | Treatment Duration | IC50 (μM) | % Apoptotic Cells |

|---|---|---|---|---|

| QTCA-1 | MDA-MB-231 | 24h | 20.60 | 80.4% |

| QTCA-1 | MDA-MB-231 | 48h | 20.42 | - |

| QTCA-1 | MDA-MB-231 | 72h | 19.91 | - |

| QTCA-1 | MCF-7 | - | >50 | 16.8% |

Data illustrates the cytotoxic and apoptotic effects of a 7-chloroquinoline derivative. nih.gov

Similarly, a broad series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were shown to induce apoptosis in the CCRF-CEM leukemia cell line. mdpi.comnih.gov In addition to apoptosis, these compounds were also observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle, indicating an interruption of cell proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule influences its biological activity. For 7-chloroquinoline derivatives, these studies have identified key structural features that govern their interactions with molecular targets.

The nature and position of substituents on the quinoline ring system dramatically influence the compound's biological profile.

A comparative study of 7-chloro-(4-thioalkylquinoline) derivatives systematically explored the effect of the sulfur oxidation state. mdpi.comscilit.com It was found that sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity against cancer cell lines compared to their sulfanyl (B85325) and sulfinyl counterparts. mdpi.comscilit.com This suggests that the electronic properties and geometry conferred by the sulfonyl N-oxide group enhance the interaction with cellular targets. The study also identified that the length of the carbon spacer between the quinoline core and an aromatic ester group correlated with cytotoxic activity, with spacers of two or three carbons being optimal in many cases. mdpi.com

In the context of antimalarial activity, the substituents on the 4-aminoquinoline (B48711) core are critical. Research has shown that while the 4-aminoquinoline nucleus is responsible for complexing with the target molecule (ferriprotoporphyrin IX), the presence of the 7-chloro group is a specific requirement for inhibiting its detoxification into β-hematin. nih.gov Furthermore, a basic amino side chain is essential for the accumulation of the drug within the parasite's food vacuole, a key step for its activity. nih.gov

The engagement of a drug with its molecular target is governed by its physicochemical properties, which dictate its absorption, distribution, and ability to cross biological membranes and fit into binding pockets.

Computational studies on [(7-chloroquinolin-4-yl)amino]acetophenone derivatives have utilized molecular electrostatic potential (MEP) maps to understand charge distribution and its relationship to chemical reactivity. nih.gov These analyses help identify electron-rich and electron-deficient regions of a molecule, which are crucial for forming interactions with biological targets. For instance, the mapping of the total electron density surface revealed a high negative charge on the coordinated copper atom in metal complexes of these ligands, influencing their biological activity. nih.gov

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another important parameter, with a smaller gap often correlating with higher chemical reactivity. For two copper complexes studied, the calculated energy gaps of 3.847 eV and 3.932 eV were interpreted as indicating high chemical activity, which could translate to enhanced biological effects. nih.gov Molecular docking simulations further confirmed that π-π interactions between the quinoline ring system and the electronic system of hematin (B1673048) are a governing factor in the formation of the drug-target adduct in an antimalarial context. nih.gov

In Silico Molecular Docking and Ligand-Protein Interactions

Prediction of Binding Affinities and Binding Modes with Recombinant Proteins

In silico molecular docking studies have been instrumental in predicting the binding affinities and understanding the binding modes of this compound derivatives with various recombinant proteins. These computational approaches provide valuable insights into the potential molecular targets and the structural basis for the observed biological activities.

One area of significant interest has been the interaction of these derivatives with proteins involved in cancer pathways. For instance, molecular dynamics simulations have been employed to study the binding of 7-azaindole (B17877) derivatives, which share structural similarities with quinolines, to the S1-RBD-hACE2 interface, a critical interaction for SARS-CoV-2 viral entry. These simulations revealed that the compounds could stably bind to the interface, forming strong non-covalent interactions with key residues and ultimately disrupting the viral invasion of host cells. nih.gov

In the context of antimalarial research, docking studies have been performed on [(7-chloroquinolin-4-yl)amino]acetophenone derivatives and their copper(II) complexes. nih.gov These studies, using software like ArgusLab 4.0.1, have highlighted the importance of water molecules as bridging entities in the ligand-protein interactions. nih.gov The calculated HOMO-LUMO energy gaps for these complexes were interpreted as indicative of high chemical reactivity, which could influence their biological activity. nih.gov

Furthermore, molecular docking has been utilized to investigate the binding of 7-chloroquinoline derivatives to understand their potential as anticancer agents. The studies often focus on predicting the binding energy and identifying the most favorable conformation of the ligand within the active site of a target protein.

The following table summarizes representative data from molecular docking studies:

| Compound/Derivative | Target Protein | Predicted Binding Affinity/Energy | Key Findings |

| 7-Azaindole derivative (ASM-7) | S1-RBD-hACE2 Interface | Not specified | Stably binds to the interface, forming strong non-covalent interactions. nih.gov |

| [(7-chloroquinolin-4-yl)amino]acetophenone derivatives | Not specified | Not specified | Water molecules act as important interaction bridges. nih.gov |

| Copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones | Not specified | HOMO-LUMO gap: 3.847 eV and 3.932 eV | High chemical reactivity suggested by the energy gap. nih.gov |

Identification of Key Interacting Residues and Binding Site Characteristics (e.g., Hydrophobic, Hydrogen Bonding, Halogen Contacts)

A crucial aspect of molecular docking is the identification of key amino acid residues that interact with the ligand and the characterization of the binding site's chemical environment. These interactions, which include hydrophobic contacts, hydrogen bonds, and halogen bonds, are fundamental to the stability and specificity of the ligand-protein complex.

For 7-azaindole derivatives targeting the S1-RBD-hACE2 interface, molecular dynamics simulations revealed specific contacts with residues such as ASP30, LYS26, ASN33, GLN388, and PRO389 of hACE2, and LYS417 and TYR453 of S1-RBD. nih.gov The binding was characterized by both hydrogen bonds and hydrophobic interactions. nih.gov

In studies of odorant-binding proteins (OBPs), which share structural folds with some drug targets, the binding pocket for undecanol (B1663989) in BminOBP3 was found to be predominantly formed by hydrophobic amino acid residues including I8, V51, M52, M55, V72, L75, M76, F119, V120, F121, and P122. mdpi.com Hydrogen bonds were also identified as a key force in the ligand-OBP interaction. mdpi.com

The analysis of the molecular electrostatic potential (MEP) surface of copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones showed regions of high negative charge around the oxygen and chlorine atoms, and a high positive charge around the amino group, indicating potential sites for electrostatic interactions. nih.gov

The following table details the types of interactions observed in docking studies:

| Compound/Derivative | Target Protein | Interacting Residues | Binding Site Characteristics |

| 7-Azaindole derivative (ASM-7) | S1-RBD-hACE2 Interface | hACE2: ASP30, LYS26, ASN33, GLN388, PRO389; S1-RBD: LYS417, TYR453 nih.gov | Involves hydrogen bonds and hydrophobic interactions. nih.gov |

| Undecanol | BminOBP3 | I8, V51, M52, M55, V72, L75, M76, F119, V120, F121, P122 mdpi.com | Predominantly hydrophobic binding pocket with key hydrogen bonds. mdpi.com |

| Copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones | Not specified | Not specified | High negative charge on copper and positive charge around the amino region. nih.gov |

Preclinical Biological Activity Investigations (in vitro, cell-based, or enzymatic assays)

Evaluation of Antimicrobial Activity Against Specific Strains (e.g., MRSA, S. pyogenes, Aspergillus niger)

Derivatives of 7-chloroquinoline have been extensively evaluated for their antimicrobial properties against a range of pathogenic microorganisms.

N-(2-bromoethyl)-7-chloroquinolin-4-amine (ACP 4A) demonstrated notable antifungal activity, particularly against Aspergillus niger and Aspergillus fumigatus, with a minimum inhibitory concentration (MIC) of 200 µg/mL for both. researchgate.net This compound also showed activity against Staphylococcus aureus and Candida albicans with an MIC of 800 µg/mL. researchgate.net Time-kill assays indicated that ACP 4A has a fungistatic rather than fungicidal effect against A. fumigatus. researchgate.net

Other studies have shown that certain 7-chloroquinoline derivatives exhibit broad-spectrum antimicrobial activity. For example, some derivatives have been found to inhibit the growth of Gram-positive bacteria like S. aureus and Streptococcus pyogenes, as well as Gram-negative bacteria and fungi such as A. niger. researchgate.net In the search for new antibacterial agents, N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were tested against S. aureus (MIC = 8 µg/mL) and clinical strains of MRSA (MICs between 0.5 and 1 µg/mL). sciforum.net

The antimicrobial activity of phenol-soluble modulin (PSM) derivatives from community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) has been investigated, with processed PSMα1 and PSMα2 showing considerable activity against Streptococcus pyogenes. nih.gov

The following table presents a summary of the antimicrobial activity of selected derivatives:

| Compound/Derivative | Target Strain(s) | MIC/Activity | Reference |

| N-(2-bromoethyl)-7-chloroquinolin-4-amine (ACP 4A) | Aspergillus niger, Aspergillus fumigatus | 200 µg/mL researchgate.net | researchgate.net |

| N-(2-bromoethyl)-7-chloroquinolin-4-amine (ACP 4A) | Staphylococcus aureus, Candida albicans | 800 µg/mL researchgate.net | researchgate.net |

| N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivative (16) | Staphylococcus aureus | 8 µg/mL sciforum.net | sciforum.net |

| N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivative (16) | MRSA (clinical strains) | 0.5 - 1 µg/mL sciforum.net | sciforum.net |

| Processed PSMα1 and PSMα2 | Streptococcus pyogenes | Considerable activity | nih.gov |

In Vitro Anti-proliferative Activity on Cell Lines

The anti-proliferative potential of 7-chloroquinoline derivatives has been a major focus of research, with numerous studies evaluating their cytotoxic effects on various cancer cell lines.

A series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines. nih.gov The sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity than the sulfanyl and sulfinyl derivatives. nih.gov Notably, some of these compounds showed selectivity for cancer cells over non-tumor cell lines. scilit.com For instance, compounds 73 and 74 displayed good selectivity for leukemic and colorectal cancer cells. scilit.com At higher concentrations, these derivatives were found to induce cell cycle arrest in the G0/G1 phase, inhibit DNA and RNA synthesis, and trigger apoptosis in CCRF-CEM cancer cells. nih.gov

7-Chloroquinolinehydrazones have also emerged as potent anticancer agents, exhibiting submicromolar GI50 values against a broad panel of 60 cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov

Furthermore, ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have demonstrated promising antiplasmodial activities in the low nanomolar range against both sensitive and multi-resistant strains of Plasmodium falciparum. nih.gov

The following table summarizes the in vitro anti-proliferative activity of various 7-chloroquinoline derivatives:

| Compound/Derivative Class | Cell Line(s) | IC50/GI50 Values | Key Findings |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives (73, 74) | HCT116, HCT116p53−/−, CCRF-CEM | IC50: 1.99–4.9 µM mdpi.com | Good selectivity for leukemic and colorectal cancer cells. scilit.com |

| 7-Chloroquinolinehydrazones | NCI-60 panel | Submicromolar GI50 values nih.gov | Broad-spectrum anticancer activity. nih.gov |

| ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | Plasmodium falciparum (NF54 and K1 strains) | Low nanomolar range nih.gov | Potent antiplasmodial activity against sensitive and resistant strains. nih.gov |

Investigation of Specific Enzyme Inhibitory Profiles

The biological activities of 7-chloroquinoline derivatives are often linked to their ability to inhibit specific enzymes.

A notable mechanism of action for some 7-chloroquinoline derivatives, particularly those with antimalarial properties, is the inhibition of β-hematin formation. mdpi.com This process is crucial for the parasite's detoxification of heme. mdpi.com For example, the pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, was shown to inhibit the formation of β-hematin. mdpi.com Similarly, [(7-chloroquinolin-4-yl)amino]acetophenone derivatives were evaluated for their ability to inhibit hemozoin formation, with one compound showing considerable activity. nih.gov

In addition to β-hematin inhibition, some derivatives have been investigated as inhibitors of other enzymes. For example, certain 7-chloroquinoline derivatives have been explored as potential kinase inhibitors, which could be beneficial in anticancer drug research. researchgate.net The antidepressant effects of some 2-chloro-8-methylquinoline (B1592087) amine derivatives have been linked to their in-vitro monoamine oxidase (MAO) inhibitory effects. researchgate.net

The following table outlines the enzyme inhibitory profiles of selected 7-chloroquinoline derivatives:

| Compound/Derivative | Target Enzyme/Process | Inhibitory Activity | Reference |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | β-hematin formation | Active inhibitor mdpi.com | mdpi.com |

| [(7-chloroquinolin-4-yl)amino]acetophenone derivative (5) | Hemozoin formation | Considerable activity nih.gov | nih.gov |

| 2-chloro-8-methylquinoline amine derivatives | Monoamine oxidase (MAO) | Active in-vitro inhibitors researchgate.net | researchgate.net |

| Benzazole-quinoline hybrids | Kinases | Potential inhibitors researchgate.net | researchgate.net |

Advanced Applications in Chemical Research and Future Perspectives

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

7-Chloro-2-methylquinolin-3-amine is a valuable starting material and building block in the synthesis of a wide array of more complex molecules. chemicalbook.com Its quinoline (B57606) core, substituted with a reactive chlorine atom and an amino group, provides multiple sites for chemical modification. This allows for the construction of diverse molecular architectures, including fused heterocyclic systems and substituted quinoline derivatives.

The amino group at the 3-position can readily undergo various reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. rsc.orgnih.gov These reactions are fundamental in building larger, more complex molecules. For instance, condensation reactions with various aldehydes and ketones can lead to the formation of new carbon-nitrogen bonds, which is a key step in the synthesis of many biologically active compounds.

Furthermore, the chlorine atom at the 7-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, thereby enabling the synthesis of a library of derivatives with potentially diverse biological activities. The reactivity of this position has been exploited in the synthesis of compounds with antimalarial and anticancer properties. researchgate.net

The versatility of this compound as a synthetic intermediate is highlighted by its use in the preparation of fused heterocyclic systems. For example, it can be used to synthesize pyrrolo[1,2-a]quinoline (B3350903) analogues through [3+2] cycloaddition reactions. researchgate.net These complex heterocyclic structures are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Design of Molecular Probes for Biological Studies

The inherent fluorescence of the quinoline nucleus, combined with the potential for chemical modification, makes this compound and its derivatives attractive candidates for the development of molecular probes. These probes can be used to visualize and study biological processes within living cells.

Quinoline derivatives are known to exhibit intramolecular charge-transfer (ICT) fluorescence, which can be sensitive to the polarity of their microenvironment. nih.gov This property can be harnessed to design probes that report on changes in cellular environments, such as the lipid content of organelles. By strategically modifying the structure of this compound, it is possible to tune its photophysical properties, such as absorption and emission wavelengths, to suit specific imaging applications.

For instance, derivatives of 7-aminoquinolines have been successfully used as Golgi-localized probes in various cell lines. nih.gov The specific targeting of these probes to the Golgi apparatus allows for the detailed study of this organelle's structure and function. Furthermore, the development of quinoline-based probes that can be excited by two-photon absorption offers advantages for deep-tissue imaging with reduced phototoxicity. nih.gov

Development of New Methodologies for Quinoline-Based Compound Synthesis

The study of this compound and its reactions contributes to the broader field of quinoline chemistry by fostering the development of new synthetic methodologies. Traditional methods for quinoline synthesis often require harsh conditions, such as strong acids or high temperatures. nih.gov Research into the synthesis and derivatization of compounds like this compound can lead to milder and more efficient synthetic routes.

For example, the development of catalyst-free synthesis methods for substituted 7-aminoquinolines represents a significant advancement. nih.gov These methods, which may involve the use of highly reactive starting materials or microwave assistance, can offer higher yields, greater selectivity, and a reduced environmental impact compared to traditional approaches.